[4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone
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Overview
Description
4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone: is a complex organic compound with a unique structure that includes phenyl, thienyl, and dioxazinan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Cyclization Reactions: These reactions are used to form the dioxazinan ring structure.
Aromatic Substitution Reactions: These reactions introduce the phenyl and thienyl groups into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone: can be compared with other similar compounds to highlight its uniqueness:
Ethyl Acetoacetate: A widely used chemical intermediate with different functional groups and applications.
Phenolic Compounds: Compounds with similar aromatic structures but different functional groups and mechanisms of action.
4-(Phenoxymethyl)-6-(2-thienyl)-1,5,2-dioxazinan-2-ylmethanone .
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-(phenoxymethyl)-6-thiophen-2-yl-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H19NO4S/c23-20(16-8-3-1-4-9-16)22-14-18(15-24-17-10-5-2-6-11-17)25-21(26-22)19-12-7-13-27-19/h1-13,18,21H,14-15H2 |
InChI Key |
QKOUIVDGEKTHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC=CS3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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